1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid: A Versatile Scaffold for Advanced Medicinal Chemistry
1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid: A Versatile Scaffold for Advanced Medicinal Chemistry
Executive Summary
In contemporary drug discovery, pyrazole derivatives are privileged scaffolds, exhibiting profound biological activities ranging from kinase inhibition to anti-inflammatory and antimicrobial effects[1]. The functionalization of the pyrazole core strictly dictates its pharmacodynamic affinity and pharmacokinetic profile. 1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid (CAS: 1239737-42-8) represents a highly specialized, multi-functional building block designed for advanced synthetic applications[2].
By integrating a cyclopropyl ring at the C3 position, this scaffold enhances metabolic stability and modulates lipophilicity[3]. Simultaneously, the N1-allyl group provides a bioorthogonal handle for late-stage functionalization, and the C5-carboxylic acid serves as a primary vector for amide coupling[4]. This whitepaper details the physicochemical properties, regioselective synthesis, and downstream functionalization of this critical intermediate.
Physicochemical Profiling & Structural Rationale
The structural architecture of 1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid is engineered to address common liabilities in medicinal chemistry, such as poor metabolic stability and lack of late-stage derivatization options.
Table 1: Physicochemical and Structural Properties
| Parameter | Value |
| Chemical Name | 1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid |
| CAS Number | 1239737-42-8[2] |
| Molecular Formula | C10H12N2O2[2] |
| Molecular Weight | 192.21 g/mol [2] |
| MDL Number | MFCD16547405[2] |
| SMILES | OC(=O)C1=CC(C2CC2)=NN1CC=C[5] |
Causality in Structural Design:
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Cyclopropyl Group (C3): Carbocycles like cyclopropane are widely employed in pharmaceutically active scaffolds to restrict conformational flexibility[3]. This restriction lowers the entropic penalty upon binding to target proteins. Furthermore, the cyclopropyl moiety provides a unique steric shield that resists cytochrome P450-mediated metabolic degradation better than straight-chain alkyl groups[3].
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Allyl Group (N1): The terminal alkene acts as a versatile synthetic handle. It can undergo ruthenium-catalyzed olefin cross-metathesis, oxidative cleavage to an aldehyde, or simple reduction to a propyl group, allowing for extensive structure-activity relationship (SAR) exploration without requiring de novo synthesis of the pyrazole core.
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Carboxylic Acid (C5): Enables the synthesis of pyrazole-5-carboxamides, which act as critical hydrogen-bond donors and acceptors in protein-ligand interactions[4].
Strategic Synthesis & Regiochemical Control
The construction of 1,3,5-trisubstituted pyrazoles typically relies on the Knorr pyrazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative[1].
When synthesizing 1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid directly via allylhydrazine and ethyl 4-cyclopropyl-2,4-dioxobutanoate, a well-documented challenge arises: the formation of a mixture of 1,3- and 1,5-regioisomers[1][6]. This regioselectivity is governed by the relative electrophilicity of the carbonyl carbons and the steric hindrance of the cyclopropyl versus the ester group.
To achieve high purity, a stepwise approach is often preferred. The 3-cyclopropyl-1H-pyrazole-5-carboxylate core is synthesized first, followed by N-alkylation using allyl bromide. While N-alkylation also yields a mixture of N1 and N2 alkylated products, these intermediates possess distinct boiling points and polarities, allowing for efficient separation via chromatography or fractional distillation[6][7]. The isolated ester is subsequently saponified using NaOH, followed by acidification to yield the free carboxylic acid[8].
Fig 1. Regioselective synthesis workflow for 1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid.
Downstream Functionalization in Medicinal Chemistry
The primary utility of this building block lies in its conversion to 1H-pyrazole-5-carboxamides[4]. However, the presence of the N1-allyl group unlocks orthogonal synthetic pathways that are highly valued in late-stage functionalization.
Fig 2. Downstream functionalization pathways leveraging the allyl and carboxylic acid moieties.
Experimental Methodologies (Self-Validating Protocols)
The following protocols outline the fundamental laboratory workflows for utilizing this compound. Every step is designed with built-in visual or chemical validations to ensure process integrity.
Protocol 1: Saponification to Yield the Free Carboxylic Acid
This procedure converts the isolated ethyl ester intermediate into the active 1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid[8].
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Reagent Preparation: Dissolve ethyl 1-allyl-3-cyclopropyl-1H-pyrazole-5-carboxylate (1.0 eq) in absolute ethanol (0.1 M concentration).
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Base Addition: Add NaOH (2.0 eq) in portions to the solution.
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Causality: An excess of base ensures complete hydrolysis of the sterically hindered ester.
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Thermal Activation: Heat the mixture under reflux for 3 hours. Monitor via TLC (Hexanes:EtOAc 3:1) until the starting material spot is completely consumed.
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Solvent Removal: Remove the ethanol in vacuo.
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Acidification (Self-Validation Step): Resuspend the residue in water and slowly add dilute H2SO4 until the pH reaches 2.
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Causality & Validation: At pH 2, the carboxylate is fully protonated, driving the precipitation of the free acid as a white slurry. The pyrazole nitrogen remains largely unprotonated due to its low pKa, preventing the formation of highly soluble zwitterions[8].
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-
Isolation: Filter the white slurry, wash the filter cake with ice-cold water, and dry under high vacuum to afford the target compound.
Protocol 2: Amide Bond Formation via Acid Chloride Activation
This protocol describes the conversion of the free acid into a highly valuable pyrazole-5-carboxamide[4].
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Suspension: In a flame-dried, N2-purged round-bottom flask, suspend 1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM)[4].
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Catalytic Activation: Add 1-2 drops of anhydrous N,N-Dimethylformamide (DMF) and cool the suspension to 0 °C in an ice bath[4].
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Causality: DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent, a highly electrophilic intermediate that accelerates the conversion of the acid to the acid chloride.
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Chlorination (Self-Validation Step): Slowly add oxalyl chloride (1.5 eq) dropwise.
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Validation: Immediate gas evolution (CO2, CO, and HCl) will be observed. Allow the mixture to warm to room temperature. The reaction is complete when gas evolution ceases and the suspension becomes a clear, homogeneous solution[4].
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Concentration: Concentrate the mixture in vacuo to remove excess oxalyl chloride, yielding the crude acid chloride.
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Nucleophilic Acyl Substitution: Redissolve the acid chloride in anhydrous DCM. Slowly add the desired primary or secondary amine (1.2 eq) and triethylamine (2.0 eq) at 0 °C. Stir for 2 hours to yield the target 1H-pyrazole-5-carboxamide[4].
References
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AA Blocks. 1239737-42-8 | 1-Allyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid. Available at: 2
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BLD Pharm. 1239774-32-3 | 3-Cyclopropyl-1-(2-fluorobenzyl)-1H-pyrazole-5-carboxylic acid (Related Properties). Available at: 5
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ResearchGate. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: 3
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MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: 1
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ACS Publications. Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Available at:7
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BenchChem. Application Notes and Protocols for the Synthesis of 1H-Pyrazole-5-carboxamide Derivatives. Available at: 4
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Google Patents. Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. Available at: 6
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Journal of Agricultural and Food Chemistry (ACS). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives. Available at: 8
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